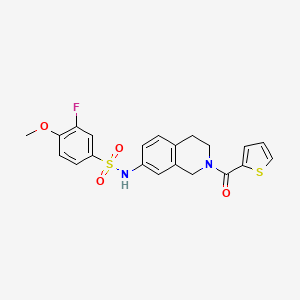

3-fluoro-4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Description

3-Fluoro-4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluoro and methoxy group at positions 3 and 4, respectively. The sulfonamide nitrogen is linked to a 1,2,3,4-tetrahydroisoquinoline moiety, which is further functionalized with a thiophene-2-carbonyl group at position 2. The compound’s synthesis likely involves multi-step reactions, including Friedel-Crafts acylations and sulfonamide couplings, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4S2/c1-28-19-7-6-17(12-18(19)22)30(26,27)23-16-5-4-14-8-9-24(13-15(14)11-16)21(25)20-3-2-10-29-20/h2-7,10-12,23H,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDKSZDLHVHQIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities based on recent research findings.

Structural Characteristics

The compound features multiple functional groups:

- Sulfonamide group : Known for its antibacterial properties.

- Methoxy group : Often associated with increased lipophilicity and bioavailability.

- Fluorine atom : Can enhance the pharmacological profile by improving metabolic stability.

- Tetrahydroisoquinoline moiety : Linked to various biological activities, including neuroprotective effects.

- Thiophene-2-carbonyl group : Contributes to the compound's structural diversity and potential reactivity.

Synthesis

The synthesis of 3-fluoro-4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves several steps:

- Formation of the tetrahydroisoquinoline core through cyclization reactions.

- Introduction of the thiophene carbonyl group , often via acylation methods.

- Substitution reactions to install the methoxy and fluorine groups on the benzene ring.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial activity. Sulfonamide derivatives have been shown to be effective against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These compounds inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase.

Anticancer Activity

Research indicates that 3-fluoro-4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide may possess anticancer properties. For instance:

- Compounds with similar scaffolds have demonstrated inhibitory effects on cancer cell lines such as KG1 and SNU16 with IC50 values in the nanomolar range (e.g., IC50 = 25.3 ± 4.6 nM for KG1 cells) .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example:

- Inhibitory assays have indicated potential against fibroblast growth factor receptors (FGFRs), which are critical in tumor angiogenesis .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies highlighting the biological activities of related compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroquinoline vs. Tetrahydroisoquinoline Derivatives

A closely related compound, 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (), differs in the central heterocycle: tetrahydroquinoline (benzopyridine) vs. tetrahydroisoquinoline (benzopyrrole). This structural distinction impacts physicochemical properties:

- Solubility: Tetrahydroisoquinoline’s fused bicyclic system may reduce aqueous solubility compared to tetrahydroquinoline due to increased hydrophobicity.

Triazole-Containing Sulfonamides ()

Compounds 7–9 in are 1,2,4-triazole derivatives with sulfonamide linkages. Key differences include:

- Heterocycle: Triazole vs. tetrahydroisoquinoline.

- Spectral Data : IR spectra of triazoles () lack C=O stretches (~1663–1682 cm⁻¹), confirming cyclization, whereas the title compound retains a sulfonamide S=O stretch (~1240–1250 cm⁻¹) .

Sulfonylurea Herbicides ()

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester () are sulfonylureas with triazine rings, differing fundamentally in:

- Mechanism : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the title compound’s bioactivity (if any) is likely unrelated.

- Structural Motifs : The title compound lacks the triazine-urea bridge critical for herbicidal activity, emphasizing the role of scaffold diversity in target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.